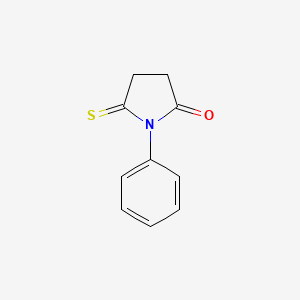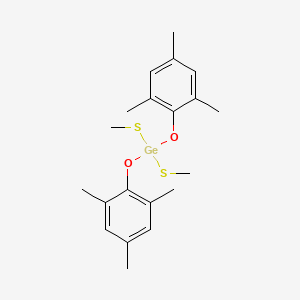
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane is a chemical compound with the molecular formula C20H28GeO2S2 It is known for its unique structure, which includes a germanium atom bonded to two methylsulfanyl groups and two 2,4,6-trimethylphenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenol and methylthiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Nucleophiles such as amines, thiols, and halides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of new derivatives with different functional groups.
Reduction: Reduced forms of the compound, potentially altering the germanium center or attached groups.
科学研究应用
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)germane: Similar in that it contains a germanium center but differs in the attached groups.
Bis(phenylthio)germane: Contains phenylthio groups instead of methylsulfanyl groups.
Bis(2,4,6-trimethylphenoxy)silane: Similar structure but with silicon instead of germanium.
Uniqueness
Bis(methylsulfanyl)bis(2,4,6-trimethylphenoxy)germane is unique due to its combination of methylsulfanyl and 2,4,6-trimethylphenoxy groups attached to a germanium center. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
921201-58-3 |
|---|---|
分子式 |
C20H28GeO2S2 |
分子量 |
437.2 g/mol |
IUPAC 名称 |
bis(methylsulfanyl)-bis(2,4,6-trimethylphenoxy)germane |
InChI |
InChI=1S/C20H28GeO2S2/c1-13-9-15(3)19(16(4)10-13)22-21(24-7,25-8)23-20-17(5)11-14(2)12-18(20)6/h9-12H,1-8H3 |
InChI 键 |
FYOGJMVXWARIDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)O[Ge](OC2=C(C=C(C=C2C)C)C)(SC)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


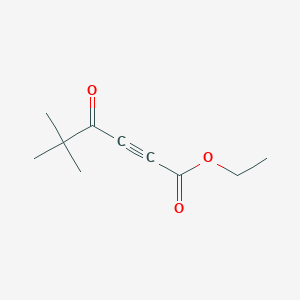
![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
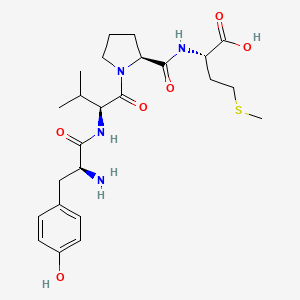
![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
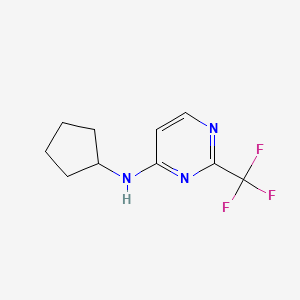
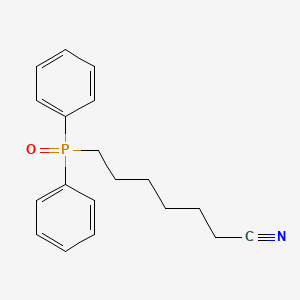
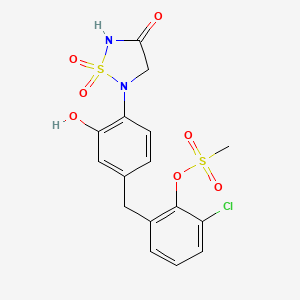
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
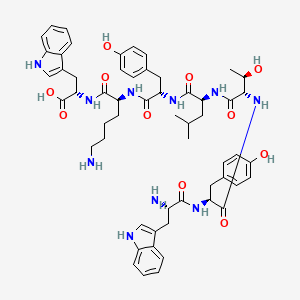
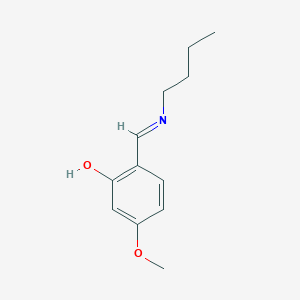
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
